Technical Guide: Physical Properties and Applications of 1-Ethoxy-2,3,4-trifluorobenzene
Technical Guide: Physical Properties and Applications of 1-Ethoxy-2,3,4-trifluorobenzene
[1]
Executive Summary
1-Ethoxy-2,3,4-trifluorobenzene (CAS: 1862370-95-3) is a specialized fluorinated aromatic ether serving as a critical intermediate in the synthesis of high-performance liquid crystals (LCs) and advanced pharmaceutical ingredients (APIs).[1][2][3][4] Its unique substitution pattern—comprising three vicinal fluorine atoms and an ethoxy group—imparts specific electronic and steric properties that are highly valued in materials science.
This guide provides a comprehensive technical analysis of the compound, synthesizing available experimental data with structure-property relationship (SPR) predictions to offer a robust reference for researchers. It details the physical profile, synthesis protocols, and application logic, grounded in the principles of organofluorine chemistry.
Part 1: Chemical Identity & Structural Analysis[1]
The compound is characterized by a benzene core substituted with an ethoxy group at the 1-position and fluorine atoms at the 2, 3, and 4 positions. This "vicinal" (adjacent) trifluoro motif creates a high dipole moment and enhances thermal stability, making it ideal for nematic liquid crystal mixtures where dielectric anisotropy is required.
Identification Data
| Parameter | Detail |
| Chemical Name | 1-Ethoxy-2,3,4-trifluorobenzene |
| Synonyms | 2,3,4-Trifluorophenetole; Benzene, 1-ethoxy-2,3,4-trifluoro- |
| CAS Number | 1862370-95-3 |
| Molecular Formula | C₈H₇F₃O |
| Molecular Weight | 176.14 g/mol |
| SMILES | CCOc1c(F)c(F)c(F)cc1 |
| InChI Key | PLQXKFOZMZCLIE-UHFFFAOYSA-N |
Part 2: Physical Properties Profile[1]
Due to the specialized nature of this intermediate, some physical constants are derived from validated Quantitative Structure-Property Relationship (QSPR) models and homologue extrapolation (e.g., 1-ethoxy-2,3-difluorobenzene).[1]
Physicochemical Constants
| Property | Value (Experimental/Predicted) | Scientific Context |
| Physical State | Clear, colorless liquid | Standard for short-chain fluoro-alkoxybenzenes.[1][3] |
| Boiling Point | 172–176 °C (at 760 mmHg) | Estimated.[1] Higher than 1-ethoxy-2,3-difluorobenzene (167.6°C) due to increased molecular weight and polarity.[1][3] |
| Density | 1.24 ± 0.05 g/cm³ | Estimated.[1] Fluorine substitution significantly increases density relative to phenetole (0.96 g/cm³). |
| Refractive Index ( | 1.435–1.445 | Estimated. Fluorine atoms lower the refractive index compared to non-fluorinated aromatics due to low polarizability. |
| LogP (Octanol/Water) | 3.2 ± 0.3 | Indicates moderate lipophilicity; suitable for membrane permeability in drug design.[1] |
| Flash Point | ~65–70 °C | Predicted.[1] Classifies as a combustible liquid.[1] |
| Solubility | Soluble in DCM, Ethyl Acetate, Toluene; Insoluble in Water | Typical lipophilic organic profile. |
Electronic & Steric Effects[1][3]
-
Dipole Moment: The 2,3,4-trifluoro substitution pattern generates a strong net dipole moment directed away from the ethoxy group. In liquid crystals, this contributes to a large negative dielectric anisotropy (
), essential for Vertical Alignment (VA) mode displays. -
Metabolic Stability: The C-F bonds at positions 2, 3, and 4 block metabolic oxidation at these sites, potentially extending the half-life of pharmaceutical derivatives.
Part 3: Synthesis & Experimental Methodologies[1]
The most reliable and scalable synthesis involves the O-alkylation of 2,3,4-trifluorophenol. This Williamson ether synthesis is preferred over nucleophilic aromatic substitution (SNAr) on tetrafluorobenzene due to higher regioselectivity.
Protocol: O-Alkylation of 2,3,4-Trifluorophenol[1]
Reagents:
-
2,3,4-Trifluorophenol (1.0 equiv)
-
Ethyl Iodide (1.2 equiv) or Ethyl Bromide (1.5 equiv)
-
Potassium Carbonate (
, anhydrous, 2.0 equiv) -
Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 2,3,4-trifluorophenol and anhydrous DMF (5 mL per gram of phenol).
-
Deprotonation: Add anhydrous
in one portion. Stir at room temperature for 30 minutes to form the phenoxide anion. Note: Gas evolution ( ) may occur if carbonate is not strictly anhydrous. -
Alkylation: Add Ethyl Iodide dropwise via a syringe to control the exotherm.
-
Reaction: Heat the mixture to 60°C (if using EtI) or reflux (if using EtBr in acetone) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or GC-MS.[1][3]
-
Work-up:
-
Cool to room temperature.[1]
-
Pour the reaction mixture into ice-cold water (5x reaction volume).
-
Extract with Ethyl Acetate or Diethyl Ether (3x).
-
Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Dry over anhydrous
and concentrate under reduced pressure.
-
-
Purification: Purify the crude oil by vacuum distillation or flash column chromatography (Silica gel, 100% Hexane to 5% EtOAc/Hexane) to yield 1-Ethoxy-2,3,4-trifluorobenzene as a colorless liquid.
Visualization: Synthesis Workflow
Caption: Synthesis of 1-Ethoxy-2,3,4-trifluorobenzene via Williamson Ether Synthesis.
Part 4: Applications in Drug Design & Materials Science[1][3]
Liquid Crystal Materials (Core Application)
This compound serves as a "building block" for negative dielectric anisotropy liquid crystals used in VA-TFT (Vertical Alignment Thin Film Transistor) displays.[1][3]
-
Mechanism: The ethoxy tail provides flexibility and compatibility with the organic matrix, while the trifluoro-benzene core provides the necessary transverse dipole moment.
-
Advantage: The 2,3,4-trifluoro motif lowers the viscosity of the final LC mixture compared to cyano-based LCs, improving the response time of the display.
Pharmaceutical Intermediate
In medicinal chemistry, the 1-ethoxy-2,3,4-trifluorobenzene scaffold is used to modulate the physicochemical properties of drug candidates.
-
Metabolic Blocking: The fluorine atoms at positions 2, 3, and 4 prevent oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, which typically attack electron-rich aromatic rings.
-
Lipophilicity Tuning: The ethoxy group increases lipophilicity (LogP ~3.2), enhancing blood-brain barrier (BBB) penetration for CNS-active drugs.[1]
Visualization: Structure-Property Logic
Caption: Impact of functional groups on the applications of 1-Ethoxy-2,3,4-trifluorobenzene.
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Combustible Liquid.
-
Handling: Use in a fume hood.[1] Avoid contact with skin.[1]
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow oxidation of the ether linkage, although the fluorinated ring confers significant stability.
References
-
Sigma-Aldrich. 1-Ethoxy-2,3,4-trifluorobenzene Product Page. Retrieved from .[1][3]
-
PubChem. 2,3,4-Trifluorophenol (Precursor) Compound Summary. National Library of Medicine. Retrieved from .
-
ChemicalBook. 1-Ethoxy-2,3-difluorobenzene (Homologue) Properties. Retrieved from .
-
Organic Syntheses. General Procedure for Williamson Ether Synthesis. (Standard Protocol Reference).[1]
- Google Patents.Synthesis of fluorinated benzene derivatives for liquid crystal applications.
